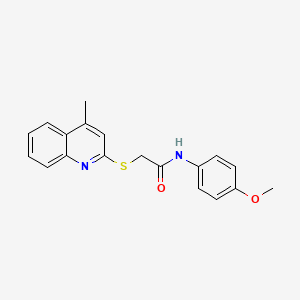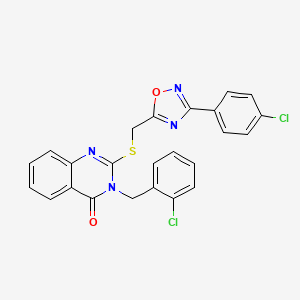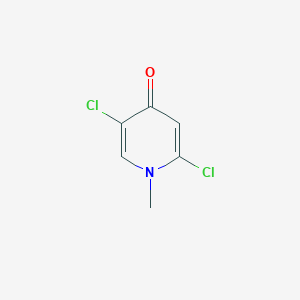
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a boronic ester group, which is commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through reactions involving boronic acids . Pyrrole derivatives can be synthesized through various methods, including the Paal-Knorr Synthesis .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the pyrrole ring and the boronic ester group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions . Pyrrole derivatives can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, pyrrole derivatives are aromatic and have some degree of polarity due to the nitrogen atom . Boronic esters are typically stable and resistant to hydrolysis .科学的研究の応用
Synthesis and Crystal Structure Analysis
- A study conducted by Huang et al. (2021) focused on the synthesis and crystal structure of boric acid ester intermediates, highlighting the importance of such compounds in crystallographic and conformational analyses. The research utilized techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of the compounds, providing a foundation for the development of related compounds including "Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate" (Huang et al., 2021).
Molecular Structure Optimization
- The same study also delved into density functional theory (DFT) to calculate the molecular structures, which were compared with the X-ray diffraction values. This provides a methodology for investigating the physicochemical properties of related compounds, offering insights into their potential applications in various fields of scientific research (Huang et al., 2021).
Expedient Phosphine-Catalyzed Annulation
- Research by Zhu et al. (2003) on the synthesis of highly functionalized tetrahydropyridines via [4 + 2] annulation demonstrates the utility of similar compounds in facilitating complex chemical reactions. This highlights the role of such chemicals in the synthesis of novel organic compounds, which could be pivotal in drug discovery and development (Zhu et al., 2003).
Advanced Materials Development
- The synthesis and characterization of polymers containing pyrrolo[3,2-b]pyrrole units, as discussed by Welterlich et al. (2012), showcase the application of related compounds in the development of advanced materials. These polymers have unique properties such as deep coloration and solubility in common organic solvents, suggesting potential uses in coatings, electronic devices, and other technological applications (Welterlich et al., 2012).
Antimicrobial Activity
- The synthesis and evaluation of pyrrole derivatives for antimicrobial activity, as explored by Hublikar et al. (2019), indicate the potential of such compounds in medical research, specifically in developing new antimicrobial agents. This research underscores the broader implications of synthesizing and studying compounds like "this compound" in addressing global health challenges (Hublikar et al., 2019).
作用機序
Target of Action
Boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis , which could influence their bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, it could facilitate the formation of new carbon-carbon bonds , potentially leading to the synthesis of various organic compounds.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of boronic esters . For instance, the rate of hydrolysis of boronic esters, which could impact their stability and reactivity, is considerably accelerated at physiological pH .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-9(8-15(10)5)11(16)17-6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNYUMHCSSPETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)

![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)
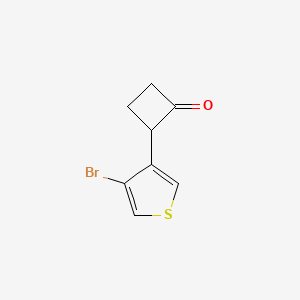

![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylmethoxyethanone](/img/structure/B2952972.png)
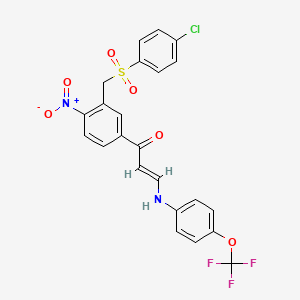
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)
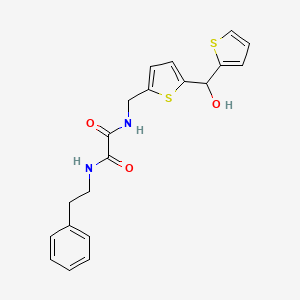
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)
![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)
